
BETA-CARYOPHYLLENE
Overview
Description
BETA-CARYOPHYLLENE is a complex organic compound with the molecular formula C₁₅H₂₄. It is a stereoisomer of caryophyllene, a naturally occurring bicyclic sesquiterpene found in various essential oils. This compound is known for its unique structure, which includes a bicyclic framework with multiple methyl groups and a methylene group, contributing to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BETA-CARYOPHYLLENE typically involves the cyclization of suitable precursors under specific conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
BETA-CARYOPHYLLENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding epoxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the saturation of the double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methylene group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, alcohols)
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives, substituted hydrocarbons
Scientific Research Applications
Anti-Inflammatory Properties
BCP has demonstrated significant anti-inflammatory effects through its interaction with the CB2 receptor. Studies indicate that BCP can reduce pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6, which are critical in chronic inflammatory conditions.
Key Findings:
- Wound Healing: Research has shown that BCP enhances wound healing by promoting cell proliferation and migration in injured tissues. In a study on mice, BCP-treated wounds exhibited increased re-epithelialization and up-regulation of genes associated with inflammation suppression and cell migration pathways .
- Chronic Inflammation: BCP has been noted for its protective roles against chronic inflammatory diseases, including metabolic syndromes and neurological disorders . Its ability to bind to CB2 receptors helps modulate immune responses without the psychoactive effects associated with CB1 receptor activation.
Pain Management
Due to its anti-inflammatory properties, BCP is being explored as a potential treatment for pain management. By activating CB2 receptors, it may help alleviate pain without the side effects associated with traditional analgesics.
Research Insights:
- Studies have highlighted BCP's effectiveness in models of neuropathic pain and arthritis, suggesting it could be beneficial for patients suffering from chronic pain conditions .
Metabolic Disorders
BCP's interaction with peroxisome proliferator-activated receptors (PPARs) has implications for treating metabolic disorders such as obesity and diabetes.
Clinical Implications:
- Obesity and Diabetes: BCP has shown potential in managing obesity-related complications by improving insulin sensitivity and reducing fat accumulation in liver tissues . Its role in regulating metabolism makes it a candidate for further investigation in diabetes management.
Cancer Therapeutics
Recent studies have indicated that BCP possesses anticancer properties, affecting the growth and proliferation of various cancer cell lines.
Research Evidence:
- BCP has been observed to inhibit tumor growth in several types of cancers, including breast and colon cancer. The mechanism involves modulation of signaling pathways related to cell proliferation and apoptosis .
Neuroprotective Effects
BCP is also being studied for its neuroprotective effects, particularly in conditions characterized by neuroinflammation.
Potential Applications:
- Research suggests that BCP could play a role in managing neurodegenerative diseases by reducing oxidative stress and inflammation within the nervous system . Its selective action on CB2 receptors may provide therapeutic benefits without adverse effects on cognitive functions.
Formulations and Delivery Systems
Innovative delivery systems are being developed to enhance the bioavailability of BCP.
Nanostructured Lipid Carriers:
Mechanism of Action
The mechanism of action of BETA-CARYOPHYLLENE involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory mediators and pathways .
Comparison with Similar Compounds
Similar Compounds
Caryophyllene: A naturally occurring bicyclic sesquiterpene with similar structural features.
Isocaryophyllene: An isomer of caryophyllene with a different arrangement of double bonds.
β-Caryophyllene: Another isomer with distinct biological activities.
Uniqueness
BETA-CARYOPHYLLENE is unique due to its specific stereochemistry, which influences its chemical reactivity and biological properties. Its distinct arrangement of functional groups and double bonds sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
Biological Activity
Beta-caryophyllene (BCP) is a natural bicyclic sesquiterpene found in various essential oils, particularly in the oil of black pepper and clove. It has garnered significant attention for its diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and anticancer properties. This article reviews the current understanding of BCP's biological activity, supported by case studies and research findings.
BCP is unique in that it acts as a selective agonist for the cannabinoid receptor type 2 (CB2), which is part of the endocannabinoid system involved in regulating inflammation and pain responses. The activation of CB2 has implications for various health conditions, including metabolic disorders and chronic inflammatory diseases .
Antibacterial Activity
BCP exhibits notable antibacterial properties. A study demonstrated that BCP has a minimum inhibitory concentration (MIC) of 2.5% (v/v) against Bacillus cereus, showing complete bactericidal activity within two hours. The compound alters membrane permeability, leading to cell death through intracellular content leakage .
Table 1: Antibacterial Activity of this compound
Bacteria | Minimum Inhibitory Concentration (MIC) | Time to Bactericidal Activity |
---|---|---|
Bacillus cereus | 2.5% (v/v) | 2 hours |
Staphylococcus aureus | 3 ± 1.0 µM | Not specified |
Anti-inflammatory Effects
BCP's anti-inflammatory effects are primarily mediated through its action on CB2 receptors. Studies indicate that BCP can significantly reduce pro-inflammatory mediators such as TNF-α, IL-1β, and IL-6. This suggests its potential use in treating chronic inflammatory conditions like arthritis and metabolic syndrome .
Wound Healing Properties
Research has shown that BCP enhances wound healing by promoting re-epithelialization and cell migration. In a mouse model, wounds treated with BCP exhibited increased keratinocyte migration and fibroblast proliferation, leading to faster healing compared to controls .
Table 2: Effects of this compound on Wound Healing
Parameter | Control Group | BCP Treatment |
---|---|---|
Keratinocyte Migration (mm) | X | Y |
Fibroblast Proliferation | Low | High |
Re-epithelialization Rate | Slow | Fast |
Antioxidant Properties
BCP also demonstrates strong antioxidant activity, which is crucial for preventing oxidative stress-related damage in cells. Various assays have confirmed its ability to scavenge free radicals effectively .
Anticancer Activity
In vitro studies have shown that BCP exhibits selective cytotoxicity against several cancer cell lines, including colon cancer cells. It induces apoptosis via mitochondrial membrane disruption and inhibits cancer cell migration and invasion .
Table 3: Anticancer Activity of this compound
Cancer Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Colon Cancer | 19 | Apoptosis induction |
Other Human Cancer Lines | Varies | Cell cycle arrest |
Case Studies
- Wound Healing in Mice : A study reported that mice treated with BCP showed enhanced wound healing due to increased cell proliferation and migration at the wound site .
- Antimicrobial Efficacy : Research indicated that BCP not only inhibited bacterial growth but also showed synergistic effects when combined with other antimicrobial agents against resistant strains .
- Chronic Inflammation : In models of chronic inflammation, BCP reduced inflammatory markers significantly compared to untreated controls, highlighting its therapeutic potential in chronic diseases .
Properties
IUPAC Name |
4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h6,13-14H,2,5,7-10H2,1,3-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNUFJAVOOONJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=C)C2CC(C2CC1)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | BETA-CARYOPHYLLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19963 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859143 | |
Record name | 4,11,11-Trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-caryophyllene is a pale yellow oily liquid with an odor midway between odor of cloves and turpentine. (NTP, 1992), Liquid, Liquid with a terpene odor between cloves and turpentine; [Merck Index] Pale yellow oily liquid; [CAMEO] Clear colorless liquid with a sweet woody odor;, Colourless to slightly yellow oily liquid; woody-spicy, dry, clove-like aroma | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | BETA-CARYOPHYLLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19963 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | Caryophyllene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12777 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | beta-Caryophyllene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
264 to 266 °F at 14 mmHg (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | BETA-CARYOPHYLLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19963 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
214 °F (NTP, 1992) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | BETA-CARYOPHYLLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19963 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water; soluble in oils, ether, Soluble (in ethanol) | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | BETA-CARYOPHYLLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19963 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | beta-Caryophyllene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9075 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.899-0.908 | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | BETA-CARYOPHYLLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19963 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
Record name | beta-Caryophyllene | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1323/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
87-44-5, 13877-93-5 | |
Record name | BETA-CARYOPHYLLENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19963 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Bicyclo[7.2.0]undec-4-ene, 4,11,11-trimethyl-8-methylene-, (1R,4E,9S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,11,11-Trimethyl-8-methylenebicyclo[7.2.0]undec-4-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Caryophyllene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.588 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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